REACTION_CXSMILES
|
[CH2:1]([C:4]1[CH:13]=[CH:12][C:7](C(OC)=O)=[CH:6][CH:5]=1)[CH:2]=[CH2:3].[CH3:14][Mg]Br.C([O:19][CH2:20][CH3:21])C.[Cl-].[NH4+]>O1CCCC1>[CH2:1]([C:4]1[CH:13]=[CH:12][C:7]([C:20]([OH:19])([CH3:21])[CH3:14])=[CH:6][CH:5]=1)[CH:2]=[CH2:3] |f:3.4|
|
Name
|
|
Quantity
|
5.66 g
|
Type
|
reactant
|
Smiles
|
C(C=C)C1=CC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
26.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
37 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added slowly
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with diethyl ether (2×50 mL) The combined organic layers
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1=CC=C(C=C1)C(C)(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |